3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester
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Overview
Description
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes an oxazolidine ring, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester typically involves the reaction of 4,4-dimethyl-2-oxazolidinone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, alcohols, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazolidinone cores.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: This compound has a similar oxazolidine structure but with a formyl group instead of a carboxylic acid ester.
2,2-Dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-1,1-dimethylethyl ester-3-oxazolidinecarboxylic acid: Another compound with a similar core structure but different substituents.
Uniqueness
What sets 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester apart is its specific ester group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
216759-96-5 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-13-6-10(11,4)5/h6-7H2,1-5H3 |
InChI Key |
UVMGIUAAUJOLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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